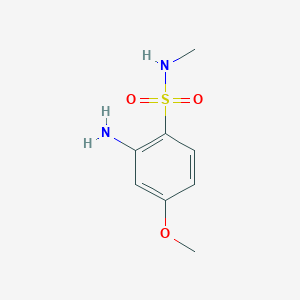

2-amino-4-methoxy-N-methylbenzene-1-sulfonamide

CAS No.: 1036570-75-8

Cat. No.: VC3345006

Molecular Formula: C8H12N2O3S

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1036570-75-8 |

|---|---|

| Molecular Formula | C8H12N2O3S |

| Molecular Weight | 216.26 g/mol |

| IUPAC Name | 2-amino-4-methoxy-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-4-3-6(13-2)5-7(8)9/h3-5,10H,9H2,1-2H3 |

| Standard InChI Key | ZHWWTCXIXHPJMY-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)OC)N |

| Canonical SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)OC)N |

Introduction

Chemical Structure and Properties

Molecular Composition

Based on its chemical name and structural analysis, 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide would have the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₃S |

| Molecular Weight | Approximately 216.26 g/mol |

| Functional Groups | Amino (-NH₂), Methoxy (-OCH₃), Sulfonamide (-SO₂NH-CH₃) |

| Structure Type | Substituted aromatic sulfonamide |

Physical Properties

The physical properties of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide can be estimated based on similar sulfonamide compounds:

| Property | Expected Value |

|---|---|

| Physical State | Crystalline solid at room temperature |

| Solubility | Limited water solubility; better solubility in organic solvents |

| Melting Point | Approximately 150-180°C (estimated range) |

| LogP | Approximately 1.2-2.0 (indicating moderate lipophilicity) |

Structural Characteristics

The compound contains multiple hydrogen bond donors and acceptors, which would influence its interaction with biological targets. The presence of a methoxy group likely increases its lipophilicity compared to non-methoxylated analogs, potentially affecting its membrane permeability and distribution in biological systems.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide would likely follow similar pathways to those used for related sulfonamides. A general synthetic route might involve:

-

Starting with an appropriately substituted benzene derivative

-

Sulfonation to introduce the sulfonyl group

-

Conversion to sulfonyl chloride

-

Reaction with methylamine to form the N-methylsulfonamide

-

Additional steps to introduce or modify the amino and methoxy groups as needed

Specific Reaction Conditions

Based on the synthesis of similar compounds, the following reaction conditions might be employed:

A simplified synthetic approach involving sulfonylation followed by amino group alkylation has been used successfully for related compounds such as 2-aminothiazole derivatives .

| Substituent | Position | Potential Effect on Activity |

|---|---|---|

| Amino (-NH₂) | 2-position | May enhance hydrogen bonding with target enzymes |

| Methoxy (-OCH₃) | 4-position | May increase lipophilicity and membrane permeability |

| N-methyl on sulfonamide | N/A | May modify hydrogen bonding capabilities and binding affinity |

This specific substitution pattern may confer unique pharmacological properties compared to other sulfonamide derivatives.

Comparative Analysis with Similar Compounds

Structural Analogs

Comparing 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide with structurally related compounds provides insights into its potential properties:

| Compound | Structural Differences | Potential Impact on Properties |

|---|---|---|

| 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide | Different positioning of amino group and additional methoxy on nitrogen | May alter binding affinity and metabolic stability |

| 5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide | Methoxy group on phenyl ring instead of benzene core | Different electronic distribution affecting target interactions |

| N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide | More complex structure with pyrimidine moiety | Different biological targeting and spectrum of activity |

The specific placement of the amino group at position 2 in our compound of interest may influence its interaction with target enzymes compared to analogs with differently positioned amino groups .

Biological Activity Comparison

Sulfonamide compounds with similar structural features have demonstrated various biological activities:

| Activity | Evidence from Similar Compounds | Relevance to 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth in various strains including E. coli | Likely to exhibit similar activity, possibly with modified spectrum |

| Enzyme Inhibition | Interaction with dihydropteroate synthetase and potentially carbonic anhydrase | May show similar enzyme inhibitory properties with modified potency |

| Anti-inflammatory | Reduction in pro-inflammatory cytokine release observed in structurally related compounds | Potential anti-inflammatory properties warranting investigation |

Research Applications

Chemical and Biochemical Applications

Beyond therapeutic uses, the compound may serve as:

-

An intermediate in the synthesis of more complex sulfonamide derivatives

-

A chemical probe for studying enzyme-substrate interactions

-

A reference compound for comparative studies of structure-activity relationships

Research Significance

The study of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide contributes to:

-

Understanding the impact of specific functional group arrangements on biological activity

-

Developing structure-activity relationships for sulfonamide compounds

-

Potentially identifying novel applications for sulfonamide derivatives

Chemical Reactivity and Reactions

Common Reactions

2-amino-4-methoxy-N-methylbenzene-1-sulfonamide would likely participate in reactions characteristic of its functional groups:

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Amino (-NH₂) | Diazotization | Corresponding diazonium salt |

| Amino (-NH₂) | Acylation | N-acyl derivatives |

| Methoxy (-OCH₃) | Demethylation | Hydroxyl derivative |

| Sulfonamide (-SO₂NH-) | Alkylation | N-alkylated products |

Stability Considerations

The stability of the compound under various conditions would be influenced by:

-

pH sensitivity: Like most sulfonamides, stability may vary across different pH environments

-

Thermal stability: Likely stable at room temperature but may decompose at elevated temperatures

-

Photosensitivity: Potential sensitivity to UV light, as observed with some sulfonamides

-

Oxidative stability: Susceptibility to oxidation, particularly at the amino group

Future Research Directions

Knowledge Gaps

Several aspects of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide warrant further investigation:

-

Detailed structural characterization using advanced spectroscopic methods

-

Specific binding affinities to target enzymes compared to established sulfonamides

-

Comprehensive evaluation of biological activities across different systems

-

Metabolism and pharmacokinetic profiles

Technological Applications

Novel applications might emerge from further research:

-

Development of modified derivatives with enhanced properties

-

Incorporation into drug delivery systems

-

Use as a building block for more complex bioactive molecules

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume